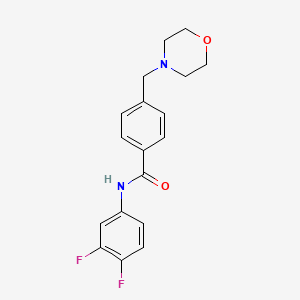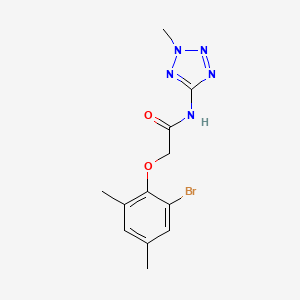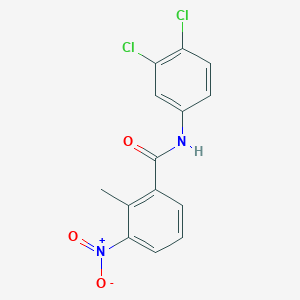
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising biological activity against various diseases.
科学的研究の応用
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis, which are important mechanisms involved in cancer progression.
In inflammation research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In neurodegenerative disorder research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to exhibit neuroprotective activity by inhibiting the aggregation of amyloid-β peptides, which are involved in the pathogenesis of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
作用機序
The mechanism of action of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. In cancer research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
In inflammation research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to inhibit the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to exhibit various biochemical and physiological effects in different disease models. In cancer research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs.
In inflammation research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and improve tissue damage. It has also been shown to enhance the efficacy of anti-inflammatory drugs.
In neurodegenerative disorder research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to inhibit the aggregation of amyloid-β peptides, reduce oxidative stress, and improve cognitive function.
実験室実験の利点と制限
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. It is also easy to synthesize and purify, which makes it a cost-effective compound for research. However, one of the limitations of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide is its poor solubility in water, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide with other drugs in cancer and inflammation research. Additionally, the potential therapeutic applications of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide in other diseases such as diabetes and cardiovascular diseases can be explored.
合成法
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide can be synthesized using a multi-step process, which involves the reaction of 3,4-difluoroaniline with 4-(chloromethyl)benzonitrile in the presence of a base, followed by the reaction of the resulting intermediate with morpholine and subsequent purification steps. The final product obtained is N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide, which can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-16-6-5-15(11-17(16)20)21-18(23)14-3-1-13(2-4-14)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVMILNSARPTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)


![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5724257.png)
![N-(tert-butyl)-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5724266.png)




![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)